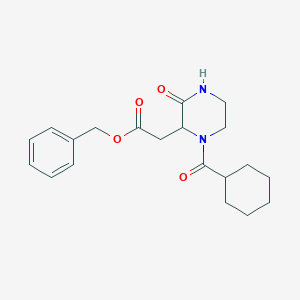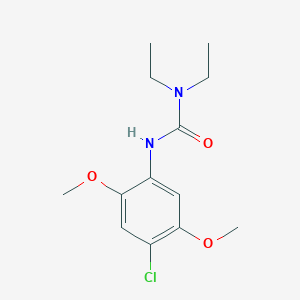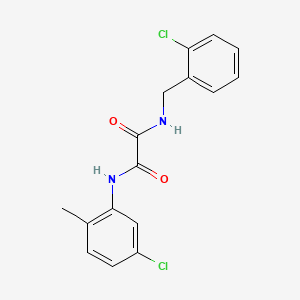
BENZYL 2-(1-CYCLOHEXANECARBONYL-3-OXOPIPERAZIN-2-YL)ACETATE
概要
説明
Benzyl 2-(1-cyclohexanecarbonyl-3-oxopiperazin-2-yl)acetate: is a complex organic compound with a unique structure that combines a benzyl group, a cyclohexanecarbonyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-(1-cyclohexanecarbonyl-3-oxopiperazin-2-yl)acetate typically involves multi-step organic reactions. One common method is the condensation of benzyl acetate with 1-cyclohexanecarbonyl-3-oxopiperazine under specific reaction conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.
化学反応の分析
Types of Reactions: Benzyl 2-(1-cyclohexanecarbonyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Benzyl 2-(1-cyclohexanecarbonyl-3-oxopiperazin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of benzyl 2-(1-cyclohexanecarbonyl-3-oxopiperazin-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. The pathways involved can vary depending on the biological context and the specific application being studied.
類似化合物との比較
- Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
- Methyl 2-(1-cyclohexylcarbamoyl-3-oxopiperazin-2-yl)acetate
- Ethyl 2-[1-(2-chlorobenzenesulfonyl)-3-oxopiperazin-2-yl]acetate
Comparison: Benzyl 2-(1-cyclohexanecarbonyl-3-oxopiperazin-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
特性
IUPAC Name |
benzyl 2-[1-(cyclohexanecarbonyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c23-18(26-14-15-7-3-1-4-8-15)13-17-19(24)21-11-12-22(17)20(25)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHNUVAZRIQCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(3,4-dimethoxybenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4398300.png)
![N-[4-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B4398309.png)
![3-methyl-7-(2-methyl-2-propen-1-yl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4398317.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B4398323.png)
![4-[3-(3-Ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyridin-3-YL)butanamide](/img/structure/B4398330.png)
![N-(2,4-dimethylphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4398341.png)
![(3-Chloro-4-methylphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone](/img/structure/B4398350.png)
![2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHANOL](/img/structure/B4398352.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4398357.png)
![Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4398364.png)


![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B4398388.png)
![N-(2-{[2-(2-chlorophenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide](/img/structure/B4398393.png)
